N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar benzodioxole compounds has been reported in the literature . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of similar benzodioxole compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures of these compounds were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involving similar benzodioxole compounds have been studied . For instance, carboxamide containing compounds showed anticancer activity .Physical and Chemical Properties Analysis
The physical and chemical properties of similar benzodioxole compounds have been analyzed . For instance, the thermal behavior of these compounds was studied by thermogravimetric analysis .Scientific Research Applications
Synthetic Applications and Material Science A study on the synthesis of biodegradable polyesteramides with pendant functional groups showcases the utility of morpholine derivatives, like N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, in developing materials with specific chemical functionalities. These polyesteramides are synthesized through ring-opening copolymerization, indicating the compound's role in creating polymers with potential applications in biomedicine and material science due to their biodegradability and functional versatility (P. J. I. Veld, P. Dijkstra, & J. Feijen, 1992).
Pharmaceutical Research Research into the synthesis, crystal structure, and biological activity of related morpholino compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, demonstrates the potential for cancer treatment. These compounds exhibit effective inhibition on the proliferation of cancer cell lines, indicating the broader potential of this compound derivatives in pharmaceutical applications (Jiu-Fu Lu et al., 2017).
Antifungal and Antimicrobial Activity The antifungal activity of N-(Morpholinothiocarbonyl) benzamide derivatives and their Co(III) complexes against pathogens responsible for plant diseases showcases another dimension of scientific research applications for morpholino compounds. This research underlines the potential for developing new antifungal agents based on such chemical frameworks (Zhou Weiqun et al., 2005).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines
Mode of Action
Compounds with similar structures have been reported to exhibit anticancer activity . They interact with their targets, leading to changes such as cell cycle arrest and induction of apoptosis .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Compounds with similar structures have been reported to exhibit anticancer activity, causing cell cycle arrest and inducing apoptosis .
Future Directions
The future directions for the research on similar benzodioxole compounds involve the development and discovery of novel anticancer medications . These compounds are being explored due to their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
Properties
IUPAC Name |
N-(2-morpholin-4-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c17-14(11-1-2-12-13(9-11)22-10-21-12)15-3-8-23(18,19)16-4-6-20-7-5-16/h1-2,9H,3-8,10H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENXADLIZGSUAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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